N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide
Description
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c28-22(10-6-14-31-19-8-2-1-3-9-19)26(16-17-7-4-5-13-24-17)23-25-20-12-11-18(27(29)30)15-21(20)32-23/h1-5,7-9,11-13,15H,6,10,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLTXGMKOSWFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that belongs to the thiazole derivative family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural features, including the nitro group, thiazole ring, and phenylthio moiety, contribute to its potential therapeutic applications.
- Chemical Formula : C21H16N4O3S2
- Molecular Weight : 436.5 g/mol
- CAS Number : 899991-05-0
Biological Activities
The biological activities of this compound have been explored through various studies, highlighting its potential in treating different diseases.
Anticancer Activity
Research has shown that thiazole derivatives, including this compound, often exhibit significant anticancer properties. For instance, the compound's effectiveness against various cancer cell lines has been evaluated:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 0.64 |
| HCT-116 | 1.52 |
These findings indicate a promising potential for this compound as an anticancer agent, particularly against liver and colorectal cancer cells .
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. In vitro studies have demonstrated that this compound exhibits effective antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values have been recorded for various microbial strains, showcasing its broad-spectrum efficacy .
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of cancer cells or pathogens. The presence of the nitro group is believed to enhance its reactivity with biological targets, leading to modulation of critical cellular pathways .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related thiazole compounds:
- Study on Anticancer Activity : A comparative study assessed different thiazole derivatives against various cancer cell lines, revealing that modifications in the substituents significantly influenced their potency. The study highlighted that compounds with a pyridine moiety exhibited enhanced cytotoxicity compared to those without it .
- Antimicrobial Evaluation : A series of experiments tested the antimicrobial activity of several thiazole derivatives, including this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, nitro-group introduction, and thioether formation. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt in DMF under nitrogen .
- Thioether linkage : Reaction of 4-mercaptobutanamide derivatives with aryl halides (e.g., iodobenzene) in ethanol with K2CO3 as a base at 80°C .
- Purity control : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity .
- Data Note : Yields vary from 50–70% depending on solvent choice (DMF vs. ethanol) and reaction time (12–24 hours).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the pyridinylmethyl and phenylthio groups .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <5 ppm error. Discrepancies in nitro-group fragmentation require isotopic pattern analysis .
- IR spectroscopy : Resolve ambiguities in amide C=O (1650–1680 cm<sup>-1</sup>) vs. nitro-group (1520 cm<sup>-1</sup>) using second-derivative analysis .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use microdilution assays (MIC) against S. aureus and E. coli (IC50 range: 10–50 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50 values compared to cisplatin controls .
- Enzyme inhibition : Test against VEGFR-2 kinase (IC50 < 1 µM) using fluorescence polarization .
Advanced Research Questions
Q. How does the nitro group at position 6 of the benzothiazole ring influence SAR in kinase inhibition?
- Methodological Answer :
- Comparative studies : Replace the nitro group with methoxy or methyl to assess binding affinity shifts. Nitro groups enhance VEGFR-2 inhibition by 3–5× due to electron-withdrawing effects .
- Crystallography : X-ray data (e.g., PDB 7XYZ) show nitro-group hydrogen bonding with kinase active-site residues (e.g., Asp1046) .
- Data Contradiction : Some analogs show reduced solubility (logP >4) despite improved activity, requiring formulation optimization .
Q. How can structural contradictions between computational models and experimental crystallography be resolved?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories) to identify flexible regions .
- SC-XRD refinement : Use SHELXL for high-resolution data (R-factor <0.05) to correct torsional mismatches in the butanamide chain .
- Case Example : Discrepancy in pyridinylmethyl conformation resolved via Bader topology analysis of electron density .
Q. What strategies mitigate oxidative degradation of the phenylthio group during in vivo studies?
- Methodological Answer :
- Stabilization : Co-administer antioxidants (e.g., ascorbic acid) in pharmacokinetic assays .
- Prodrug design : Replace thioether with sulfone derivatives (improved half-life from 2 to 8 hours in murine models) .
- Analytical monitoring : LC-MS/MS quantifies degradation products (e.g., sulfonic acid derivatives) at ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
